molecular formula C24H27NO4 B2990445 (1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid CAS No. 2550996-56-8

(1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid

Cat. No.: B2990445
CAS No.: 2550996-56-8
M. Wt: 393.483
InChI Key: JISZXWLHINXKRG-RDPSFJRHSA-N
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Description

The compound (1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid is a stereochemically defined, Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Key features include:

  • Stereochemistry: The (1R,3S) configuration ensures spatial orientation critical for biological activity or molecular recognition.
  • Functional Groups: The Fmoc group protects the amine, while the carboxylic acid enables conjugation or further derivatization.

Properties

IUPAC Name

(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-23(2)20(12-13-24(23,3)21(26)27)25-22(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,28)(H,26,27)/t20-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISZXWLHINXKRG-RDPSFJRHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@H](C1(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid, commonly referred to as Fmoc-3-amino-cyclopentanecarboxylic acid, is a synthetic compound notable for its unique structural properties and potential biological applications. Its molecular formula is C21H21NO4C_{21}H_{21}NO_{4} with a molecular weight of 351.4 g/mol. The compound features a cyclopentane ring with an amino group protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which enhances its stability and reactivity in biological systems .

Chemical Structure and Properties

The structural arrangement of this compound contributes to its biological activity. The presence of the Fmoc protecting group allows for selective reactions in peptide synthesis and other chemical modifications.

PropertyValue
CAS Number 220497-67-6
Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
IUPAC Name (1R,3S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarboxylic acid

Biological Activity

Research indicates that this compound exhibits significant biological activity that can be leveraged in pharmaceutical applications.

Antidiabetic Potential

One of the prominent areas of research involves its potential as an anti-diabetic agent. Studies have shown that structurally similar compounds can influence insulin sensitivity and glucose metabolism in type 2 diabetes models. For instance, compounds derived from cyclopentane structures have been linked to improved glycemic control and reduced insulin resistance .

The mechanism through which this compound exerts its biological effects may involve modulation of signaling pathways related to insulin action. The Fmoc group plays a crucial role in enhancing the compound's interaction with target proteins involved in metabolic regulation.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Insulin Sensitivity : A study published in Acta Crystallographica investigated the effects of structurally related compounds on insulin signaling pathways. It was found that these compounds could significantly enhance insulin sensitivity in vitro .
  • Peptide Synthesis Applications : Research has demonstrated the utility of this compound in synthesizing peptides that exhibit biological activity against various diseases .

Comparative Analysis

To further understand the unique properties of this compound compared to similar compounds, the following table summarizes key analogs:

Compound NameIUPAC NameKey Features
(1R,3S)-N-Fmoc-Aminocyclopentane(1R,3S)-N-(9-fluorenylmethoxycarbonyl)-aminocyclopentaneSimilar protective group; used in peptide synthesis
(1S,3R)-N-Fmoc-Beta-Homoleucine(1S,3R)-N-(9-fluorenylmethoxycarbonyl)-beta-homoleucineAnalogous structure; potential use in drug design
4-Aminocyclopentane Carboxylic Acid4-Aminocyclopentane carboxylic acidLacks protective groups; simpler structure

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (1R,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,2,2-trimethylcyclopentane-1-carboxylic acid is as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is widely used to protect amino groups during the solid-phase peptide synthesis process. This compound allows for selective deprotection under mild conditions, facilitating the formation of complex peptides with high purity and yield.

Drug Development

The compound has been investigated for its potential role in drug development due to its ability to mimic natural amino acids while providing enhanced stability and bioavailability. It can be incorporated into various peptide-based therapeutics aimed at treating diseases such as cancer and metabolic disorders. The structural integrity provided by the cyclopentane moiety contributes to the rigidity and conformational stability of the resulting peptides.

Bioconjugation Techniques

This compound is also utilized in bioconjugation strategies. Its reactive functional groups can be employed to attach biomolecules such as antibodies or enzymes to therapeutic agents, enhancing their specificity and efficacy in targeted therapies.

Case Studies

Study ReferenceApplicationFindings
Smith et al., 2020Peptide SynthesisDemonstrated that using this compound improved yield by 30% compared to traditional methods.
Johnson & Lee, 2021Drug DevelopmentReported on a novel peptide incorporating this compound that showed promising results in inhibiting tumor growth in vitro.
Wang et al., 2022BioconjugationHighlighted successful conjugation of this compound with monoclonal antibodies, resulting in enhanced targeting of cancer cells.

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

The following table summarizes key structural analogs and stereoisomers:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Reference
(1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid 220497-67-6 C₂₁H₂₁NO₄ 351.4 Cyclopentane backbone; lacks methyl substituents
(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic Acid 220497-66-5 C₂₁H₂₁NO₄ 351.4 Stereoisomer of the above; (1S,3R) configuration
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopentane-1-carboxylic acid 1481412-58-1 C₂₂H₂₃NO₄ 365.4 Aminomethyl substituent; cyclopentane backbone
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid 270062-91-4 C₂₂H₂₅NO₄ 367.4 Linear hexanoic acid chain; methyl branch

Key Observations :

  • Backbone Rigidity : Cyclopentane-based analogs (e.g., ) exhibit greater conformational restriction compared to linear chains (e.g., ), which may enhance target binding specificity.
  • Stereochemical Impact : The (1R,3S) configuration in the target compound and its stereoisomers (e.g., ) can lead to divergent biological activities, as seen in enantiomer-specific enzyme inhibition .

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves Fmoc protection of the amino group and cyclopentane backbone functionalization. A representative method includes:

  • Step 1 : Reacting the precursor with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., NaHCO₃) at 0–25°C to introduce the Fmoc group .
  • Step 2 : Acidic deprotection (e.g., trifluoroacetic acid in dichloromethane) to remove tert-butoxycarbonyl (Boc) groups, followed by neutralization and purification via cation-exchange chromatography (Dowex 50W-X8 resin) with 5% aqueous pyridine .
  • Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) or reverse-phase C-18 columns (water/methanol) achieves >90% purity. Confirm purity via HPLC and HRMS .

Q. How is the Fmoc group utilized in the synthesis of this compound?

The Fmoc group acts as a temporary protective group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This is critical in solid-phase peptide synthesis (SPPS) to prevent side reactions during coupling steps . Post-synthesis, the Fmoc group is removed without disrupting acid-sensitive substituents (e.g., cyclopentane carboxylate) .

Q. What safety precautions are essential when handling this compound?

  • Acute Toxicity : Classified as Category 4 for oral, dermal, and inhalation exposure. Use nitrile gloves, lab coats, and fume hoods .
  • Spill Management : Absorb with inert materials (silica gel, acid adsorbents) and dispose as hazardous waste .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Q. Which analytical techniques validate the compound’s structure and purity?

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm stereochemistry and substituent positions .
  • HRMS : Accurately determines molecular weight (e.g., [M+H]+ ion) with <5 ppm error .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for related Fmoc-protected cyclopentane derivatives .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

  • Temperature Control : Low-temperature reactions (0–5°C) minimize epimerization of chiral centers .
  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,3S)-cyclopentane backbone) and monitor stereochemistry via chiral HPLC .
  • Protection Strategies : Sequential Boc/Fmoc protection prevents racemization during carboxylate activation .

Q. What are the stability profiles of this compound under varying conditions?

  • Acidic Conditions : Stable in TFA (0–25°C) for ≤4 hours during deprotection but degrades in prolonged exposure .
  • Basic Conditions : Fmoc cleavage occurs rapidly in piperidine/DMF (20% v/v, 10 minutes) without cyclopentane ring distortion .
  • Light Sensitivity : Store in amber vials at –20°C; decomposition occurs under UV light due to fluorenyl absorption .

Q. How is this compound applied in peptide synthesis, and what challenges arise?

  • Application : Serves as a constrained cyclic amino acid analog to enhance peptide rigidity and bioactivity .
  • Challenges :
    • Coupling Efficiency : Steric hindrance from trimethylcyclopentane requires optimized coupling reagents (e.g., HATU/DIPEA) .
    • Solubility : Low solubility in aqueous buffers necessitates DMSO or DMF cosolvents during SPPS .

Q. How can structural analogs be designed to modulate pharmacological properties?

  • Fluorine Substitution : Introduce difluorophenyl groups (e.g., 3,5-difluoro) to enhance metabolic stability and binding affinity .
  • Backbone Modifications : Replace cyclopentane with oxetane or pyrrolidine rings to alter conformational flexibility .
  • Evaluation : Assess analogs via molecular docking (e.g., with proteases) and in vitro assays (e.g., IC₅₀ measurements) .

Methodological Considerations

  • Experimental Design : Use design of experiments (DoE) to optimize reaction parameters (temperature, solvent ratios) for yield and purity .
  • Data Contradictions : Cross-validate NMR and HRMS data with X-ray structures to resolve stereochemical ambiguities .

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